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molecular formula C10H15BrN2O2S B8681520 3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide

3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide

Cat. No. B8681520
M. Wt: 307.21 g/mol
InChI Key: NDKVBOZRQGBEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

Under cooling in an ice bath, N,N′-dimethylethylenediamine (414 mg) and triethylamine (1.10 mL) were added to a chloroform (10 mL) solution of 3-bromobenzenesulfonyl chloride (1.00 g), and the obtained solution was then stirred at a room temperature for 45 minutes. The reaction solution was washed with water, and was then dried over anhydrous sodium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel 60N, chloroform:methanol=98:2 to 96:4), so as to obtain the title compound (1.14 g) in the form of a colorless solid.
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH2:7](N(CC)CC)C.[Br:14][C:15]1[CH:16]=[C:17]([S:21](Cl)(=[O:23])=[O:22])[CH:18]=[CH:19][CH:20]=1>C(Cl)(Cl)Cl>[Br:14][C:15]1[CH:16]=[C:17]([S:21]([NH:2][CH2:3][CH2:4][N:5]([CH3:6])[CH3:7])(=[O:23])=[O:22])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
414 mg
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained solution was then stirred at a room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
WASH
Type
WASH
Details
The reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60N, chloroform:methanol=98:2 to 96:4)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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